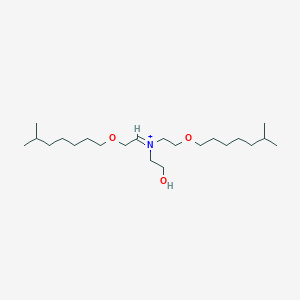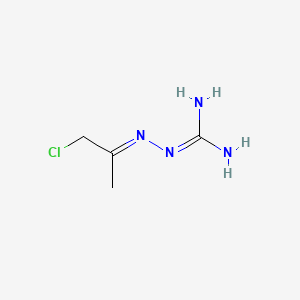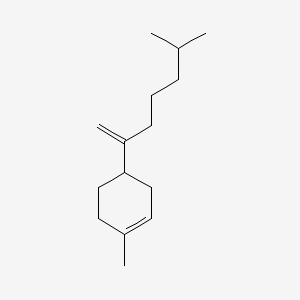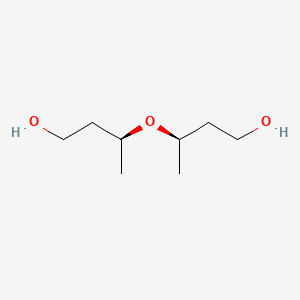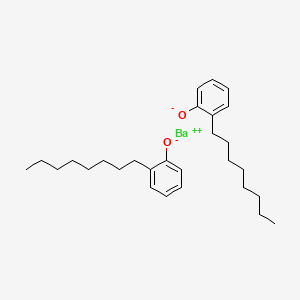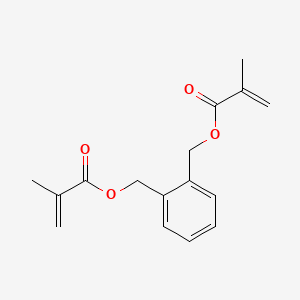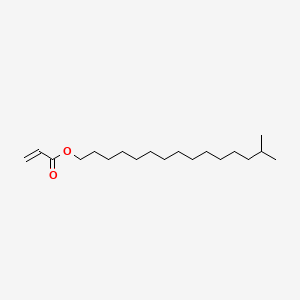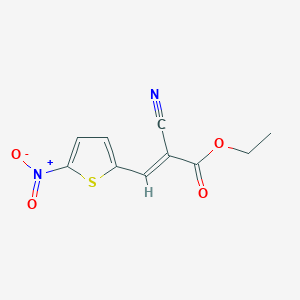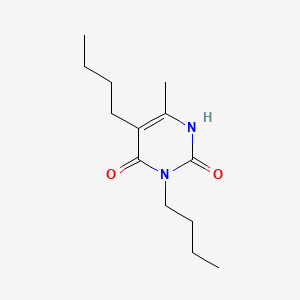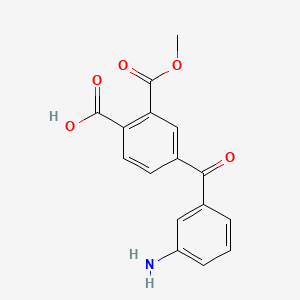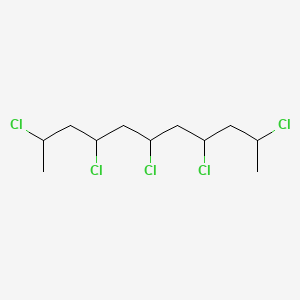
2,4,6,8,10-Pentachloroundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,10-Pentachloroundecane is a chlorinated hydrocarbon compound characterized by the presence of five chlorine atoms attached to an eleven-carbon chain. This compound belongs to the class of short-chain chlorinated paraffins, which are known for their persistence and potential toxicity in the environment . These compounds are often used in industrial applications due to their flame retardant properties and their ability to act as plasticizers and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8,10-Pentachloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the carbon chain.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where undecane is continuously fed and chlorinated using chlorine gas. The reaction conditions, including temperature and pressure, are carefully monitored to optimize yield and selectivity. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6,8,10-Pentachloroundecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated aldehydes and ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Chlorinated aldehydes and ketones.
Reduction: Less chlorinated hydrocarbons.
Substitution: Compounds with substituted functional groups, such as alcohols or amines.
Scientific Research Applications
2,4,6,8,10-Pentachloroundecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated hydrocarbons in various chemical reactions.
Biology: Research on its toxicity and bioaccumulation in living organisms helps in understanding the environmental impact of chlorinated paraffins.
Medicine: Studies on its potential effects on human health, including its role as an endocrine disruptor.
Industry: Used in the formulation of flame retardants, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of 2,4,6,8,10-Pentachloroundecane involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by integrating into lipid bilayers, altering membrane fluidity and permeability. It can also interact with enzymes, inhibiting their activity and leading to toxic effects. The molecular targets include membrane proteins and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
- 1,1,1,11-Tetrachloroundecane
- 1,2,4,6,8,10,11-Heptachloroundecane
Comparison: 2,4,6,8,10-Pentachloroundecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental behavior. Compared to 1,1,1,11-Tetrachloroundecane, it has a higher degree of chlorination, leading to different physicochemical properties such as higher hydrophobicity and persistence in the environment . Compared to 1,2,4,6,8,10,11-Heptachloroundecane, it has fewer chlorine atoms, which may result in lower toxicity and different degradation pathways .
Properties
CAS No. |
140899-23-6 |
|---|---|
Molecular Formula |
C11H19Cl5 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2,4,6,8,10-pentachloroundecane |
InChI |
InChI=1S/C11H19Cl5/c1-7(12)3-9(14)5-11(16)6-10(15)4-8(2)13/h7-11H,3-6H2,1-2H3 |
InChI Key |
VSWIGMUMFDSAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(CC(CC(C)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


